molecular formula C11H9ClN2S B15225197 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine

Cat. No.: B15225197
M. Wt: 236.72 g/mol
InChI Key: TUFWRLQPQXZICL-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and a 4-(methylthio)phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine typically involves the reaction of 4-(methylthio)benzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidin-5-ylmethanol

Uniqueness

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in the synthesis of complex molecules and its application in various fields of research .

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-4-(4-methylsulfanylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3

InChI Key

TUFWRLQPQXZICL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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